Ethyl (1-benzylpiperidin-4-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPKNRLWYTYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Medicinal Chemistry and Life Sciences Research
In the expansive fields of medicinal chemistry and life sciences, the development of novel therapeutic agents often relies on the use of specific molecular frameworks that are known to interact with biological systems. Ethyl (1-benzylpiperidin-4-yl)acetate embodies such a framework, belonging to the broader class of N-benzylpiperidine derivatives. This class of compounds is of significant interest to researchers due to the versatile biological activities exhibited by its members.
The N-benzylpiperidine scaffold is a recurring feature in molecules designed to target the central nervous system (CNS). For instance, various derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. nih.gov The benzyl (B1604629) group can be strategically modified to enhance binding affinity and selectivity for specific biological targets, while the piperidine (B6355638) ring acts as a versatile scaffold that can be functionalized to modulate physicochemical properties and pharmacological activity.
Significance of Piperidine 4 Yl Acetate Scaffolds in Bioactive Molecules
The piperidine-4-yl acetate (B1210297) core of Ethyl (1-benzylpiperidin-4-yl)acetate is a particularly noteworthy structural element in the design of bioactive molecules. The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that can interact with complex biological targets such as receptors and enzymes.
The acetic acid or acetate moiety at the 4-position of the piperidine ring provides a crucial functional handle for researchers. This group can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives, such as amides and other esters. This versatility is critical for establishing structure-activity relationships (SAR), where systematic modifications of a lead compound are made to optimize its biological activity. For example, derivatives of piperidine acetic acid have been investigated as γ-secretase modulators, which are of interest in the study of Alzheimer's disease.
Historical and Current Research Trajectories for Ethyl 1 Benzylpiperidin 4 Yl Acetate and Its Structural Analogues
Synthesis of Key Precursors Bearing the 1-Benzylpiperidin-4-yl Moiety
The construction of the 1-benzylpiperidin-4-yl core is a critical phase in the synthesis. This moiety is typically assembled using foundational organic chemistry reactions that build the heterocyclic ring and install the necessary functional groups for further elaboration.
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds and is particularly effective for synthesizing piperidine (B6355638) derivatives. masterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For piperidine ring construction, this often takes the form of a double reductive amination on a dicarbonyl compound. chim.it
A common strategy begins with a suitable precursor that can be cyclized with an amine source. The process is highly versatile due to the wide availability of various amines. chim.it Key to the success of this method is the choice of reducing agent. Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride, in particular, is noted for yielding excellent results with minimal side products compared to other methods. researchgate.net
A notable efficient variation is the tandem reductive amination-lactamization, which can be used to synthesize related piperidinyl-substituted lactams from 1-benzyl-4-piperidone in high yields. researchgate.netfigshare.com This highlights the efficiency of using reductive amination in multi-step, one-pot procedures.
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, DCE or THF | High yields, high selectivity for iminium ions, fewer side products. harvard.eduresearchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Methanol | Selectively reduces imines in the presence of aldehydes/ketones, mild conditions. harvard.edu |
| Sodium Borohydride (NaBH₄) | Methanol | Readily available, effective for reducing pre-formed imines. masterorganicchemistry.comharvard.edu |
Once the piperidine ring is formed, or if starting with a pre-existing piperidine intermediate, alkylation is a primary method for introducing substituents. To obtain the 1-benzylpiperidin-4-yl moiety, N-alkylation of a piperidone precursor is a direct approach.
A common precursor is 4-piperidone (B1582916), which can be benzylated at the nitrogen atom. This is typically achieved by reacting 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of a base such as anhydrous potassium carbonate. chemicalbook.com The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to ensure completion. chemicalbook.com This direct N-alkylation furnishes 1-benzyl-4-piperidone, a key intermediate for subsequent reactions to build the acetate (B1210297) side chain. chemicalbook.comrsc.org
Further functionalization of the piperidine ring is also possible. For instance, alkylation can occur at the carbon atom adjacent to the carbonyl group (the α-position) via an enolate or enamine intermediate, allowing for the synthesis of more complex piperidine structures. rsc.org
Table 2: Synthesis of 1-Benzyl-4-piperidone via N-Alkylation
| Reactants | Base | Solvent | Conditions | Yield |
|---|
Formation of the Ethyl Acetate Side Chain
With the 1-benzylpiperidin-4-yl core established, typically as 1-benzyl-4-piperidone, the next stage involves constructing the ethyl acetate side chain at the 4-position of the piperidine ring.
If the synthesis proceeds through an intermediate such as (1-benzylpiperidin-4-yl)acetic acid, the final step is a direct esterification to form the ethyl ester. The most common method for this transformation is the Fischer esterification. youtube.com This reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. youtube.comhillpublisher.com The equilibrium-driven reaction is pushed toward the product by using an excess of the alcohol.
Modern variations on this classic reaction employ solid-phase catalysts to simplify purification and reduce environmental impact. For example, dried Dowex H+ cation-exchange resins, sometimes used in conjunction with sodium iodide, have proven to be an effective and reusable catalyst system for a variety of esterification reactions, offering a greener alternative to strong mineral acids. nih.gov
Table 3: Typical Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Key Parameters |
|---|---|---|---|
| Acetic Acid | Ethanol | Concentrated H₂SO₄ | Reflux, excess alcohol used to drive equilibrium. youtube.com |
| Benzoic Acid | Methanol | Dried Dowex H+/NaI | Reflux for 24h, high isolated yield (82%). nih.gov |
An alternative and highly effective route to the ethyl acetate side chain begins with the ketone precursor, 1-benzyl-4-piperidone. This approach involves a two-step sequence: a Wittig-type reaction followed by a reduction.
The Wittig reaction is a powerful method for converting ketones or aldehydes into alkenes. masterorganicchemistry.com In this case, 1-benzyl-4-piperidone is treated with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester, ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. nih.gov This reaction creates the carbon-carbon double bond and introduces the ethyl ester functionality in a single step. researchgate.net
The second step is the reduction of the exocyclic double bond to yield the final saturated product, this compound. This is commonly achieved through catalytic hydrogenation, where the unsaturated ester is treated with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C). nih.gov This reduction selectively saturates the C=C bond without affecting the ester group or the benzyl moiety.
This two-step sequence is advantageous as it builds the entire side chain from a readily available ketone precursor.
Advanced Synthetic Approaches
For example, tandem procedures like the reductive amination-lactamization demonstrate how ring formation and functionalization can be achieved concurrently. researchgate.netfigshare.com While not producing this compound directly, this strategy exemplifies the type of advanced planning used to construct complex heterocyclic systems efficiently. Another advanced strategy involves the use of hydroboration on a methylene-piperidine scaffold followed by a palladium-catalyzed cross-coupling reaction to build complex carbon skeletons, representing a modern approach to functionalizing the piperidine ring. unisi.it The development of such multi-component or domino reactions continues to be a major goal in the synthesis of pharmaceutical intermediates and other complex molecules.
Catalytic C-alkylation Reactions (e.g., Borrowing Hydrogen)
The formation of carbon-carbon (C-C) bonds through catalytic C-alkylation represents an efficient and atom-economical approach in organic synthesis. One of the most elegant strategies in this domain is the "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology. This process allows for the use of alcohols, which are typically poor alkylating agents, as effective substitutes for organohalides. rsc.org
The general mechanism of a borrowing hydrogen reaction catalyzed by a transition metal complex (commonly based on Iridium, Ruthenium, or Rhodium) involves a sequence of steps. rsc.orgnih.gov First, the metal catalyst temporarily "borrows" hydrogen from a substrate alcohol, oxidizing it in situ to a reactive carbonyl intermediate (an aldehyde or ketone). This electrophilic intermediate then undergoes a C-C bond-forming reaction with a nucleophilic partner. Finally, the catalyst returns the "borrowed" hydrogen to the newly formed molecule, reducing an unsaturated bond and regenerating the catalyst for the next cycle. The only byproduct of this process is water, making it an environmentally benign methodology. nih.gov
While extensively applied to C-N bond formation for the N-alkylation of amines, the borrowing hydrogen principle is also a powerful tool for C-C bond formation. nih.govorganic-chemistry.org For instance, iridium catalysts have been successfully employed in the β-alkylation of secondary alcohols with primary alcohols and the α-alkylation of ketones and related compounds. nih.gov In these reactions, the alcohol is oxidized to an aldehyde, which then participates as an electrophile in an aldol-type condensation with a ketone enolate or other carbon nucleophile. The resulting α,β-unsaturated carbonyl compound is then hydrogenated by the catalyst to yield the final alkylated product.
Although a direct, single-step synthesis of this compound via a borrowing hydrogen C-alkylation from simple precursors is not prominently documented, the methodology's principles can be applied to construct such polysubstituted piperidines. A plausible, albeit hypothetical, route could involve the α-alkylation of a ketone precursor. For example, the reaction between 1-benzyl-4-oxopiperidine and an alcohol that can serve as a two-carbon synthon under borrowing hydrogen conditions could potentially lead to an intermediate that is subsequently converted to the target ester.
The versatility of this catalytic system is demonstrated by various C-C bond-forming reactions reported in the literature.
Table 1: Examples of Iridium-Catalyzed C-C Bond Formation via Borrowing Hydrogen This table presents examples of C-C bond formation using the borrowing hydrogen principle, illustrating the scope and conditions of the methodology. The data is based on findings from related research.
| Catalyst System | Nucleophile | Electrophile (Alcohol) | Product Type | Yield (%) |
| [Ir(cod)Cl]₂ / PPh₃ / Cs₂CO₃ | Acetophenone | Benzyl alcohol | β-Phenylpropiophenone | 90% |
| [Ir(cod)Cl]₂ / dppe / KOH | Cyclohexanone | 1-Butanol | 2-Butylcyclohexanone | 75% |
| [Ir(cod)Cl]₂ / PPh₃ / K₂CO₃ | Propiophenone | Ethanol | 2-Methyl-1-phenyl-1-penten-3-one | 85% |
| Cp*IrCl₂]₂ / KOH | 2-Heptanone | 1-Pentanol | 6-Dodecanone | 78% |
Multi-Step Radiosynthesis of Labeled Analogues
The synthesis of radiolabeled analogues of bioactive molecules is crucial for positron emission tomography (PET) imaging, a non-invasive technique used to study biochemical processes in vivo. moravek.com The short half-life of common PET isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) necessitates rapid and efficient multi-step radiosynthetic procedures. moravek.com The development of radiotracers based on the this compound scaffold involves the synthesis of a suitable precursor molecule that can be labeled in the final step of the synthesis.
¹¹C-Labeling Strategy:
A common strategy for introducing ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov An analogue of the target compound, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), has been successfully synthesized and serves as an excellent model. nih.gov This synthesis involves the N-alkylation of the corresponding des-methyl precursor, piperidin-4-yl acetate.
A similar multi-step approach could be envisioned for a [¹¹C]-labeled version of this compound.
Precursor Synthesis: The initial step involves the synthesis of the non-radioactive precursor. For a tracer labeled on the benzyl group, the precursor would be Ethyl (piperidin-4-yl)acetate. This can be prepared through standard organic synthesis methods, for example, by debenzylation of the target compound itself.
Radiolabeling: The precursor, Ethyl (piperidin-4-yl)acetate, would then be reacted with [¹¹C]benzyl bromide. [¹¹C]Benzyl bromide can be synthesized from [¹¹C]CO₂, which is converted to [¹¹C]toluene, followed by bromination. The N-alkylation reaction would yield the desired [¹¹C]this compound. Alternatively, labeling the N-benzyl group with a [¹¹C]methyl group on the phenyl ring can be achieved by O-methylation of a corresponding phenolic precursor with [¹¹C]CH₃I, as demonstrated in the synthesis of a [¹¹C]donepezil analogue. sci-hub.ru
Purification: The final step involves rapid purification of the radiolabeled product, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before formulation for in vivo use. nih.govsci-hub.ru
Table 2: Radiosynthesis Parameters for [¹¹C]-Labeled Piperidine Analogues This table summarizes typical reaction conditions and outcomes for the radiosynthesis of ¹¹C-labeled analogues based on published procedures.
| Radiotracer | Precursor | Labeling Agent | Conditions | Synthesis Time (min) | Radiochemical Yield (%) | Specific Activity (GBq/µmol) |
| N-[¹¹C]Methylpiperidin-4-yl acetate nih.gov | Piperidin-4-yl acetate | [¹¹C]CH₃I | DMF, 80°C | ~40 | 20-60 | ~37 |
| [¹¹C]Donepezil Analogue sci-hub.ru | O-desmethyl precursor | [¹¹C]CH₃I | DMF, 80°C | ~30 | 85 | ~39.5 |
¹⁸F-Labeling Strategy:
Fluorine-18 is often introduced via nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group on a precursor molecule. nih.gov A well-established method involves the aromatic nucleophilic substitution of a nitro group or a halogen activated by an electron-withdrawing group.
The synthesis of an ¹⁸F-labeled analogue of this compound could follow a similar multi-step pathway, as demonstrated by the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide. nih.gov
Precursor Synthesis: A precursor would be synthesized where the benzyl group is substituted with a good leaving group, typically a nitro group, at a position amenable to nucleophilic attack (e.g., ortho or para to an activating group, though substitution on non-activated rings is also possible with different leaving groups like diaryliodonium salts). For instance, a precursor like Ethyl (1-(4-nitrobenzyl)piperidin-4-yl)acetate would be prepared.
Radiofluorination: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst such as a potassium-kryptofix [K/K₂₂₂]⁺ complex, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The [¹⁸F]fluoride displaces the nitro group to form the ¹⁸F-labeled product.
Purification: As with ¹¹C-labeling, the crude reaction mixture is purified by HPLC to isolate the pure [¹⁸F]-labeled tracer. nih.gov
Table 3: Radiosynthesis Parameters for an ¹⁸F-Labeled N-Benzylpiperidine Analogue This table provides details on the radiosynthesis of an ¹⁸F-labeled analogue, illustrating a common approach for introducing Fluorine-18.
| Radiotracer | Precursor | Labeling Agent | Conditions | Synthesis Time (min) | Radiochemical Yield (%) | Specific Activity (Ci/µmol) |
| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide nih.gov | N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide | K[¹⁸F]/K₂₂₂ | DMSO, 140°C | ~90 | 4-10 | 0.4-1.0 |
Elucidation of Pharmacophoric Elements within the this compound Scaffold
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for optimal interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements have been identified, primarily through studies of its amide bioisosteres, such as N-(1-benzylpiperidin-4-yl)phenylacetamide, which are potent sigma receptor ligands. These elements are crucial for molecular recognition and binding affinity.
The primary pharmacophoric features include:
A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or a hydrogen bond with an acidic residue in the receptor's binding pocket.
A hydrophobic N-benzyl group: This aromatic moiety engages in hydrophobic and van der Waals interactions with nonpolar regions of the binding site. The orientation and substitution of this group can significantly influence binding affinity and selectivity.
A central piperidine ring: This serves as a rigid scaffold to correctly orient the other pharmacophoric groups. Its conformational flexibility and potential for substitution also play a role in optimizing receptor interactions.
A hydrogen bond acceptor: In the case of this compound, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, interacting with a hydrogen bond donor residue in the receptor.
Pharmacophore models, often developed using computational methods, describe the spatial arrangement of these features. These models are invaluable tools for virtual screening and the rational design of new analogs with improved biological profiles.
Impact of Structural Modifications on Biological Potency and Selectivity
Systematic structural modifications of the this compound scaffold have been explored to understand their impact on biological activity. These modifications typically involve substitutions on the piperidine ring and the N-benzyl moiety, as well as variations in the side chain.
While specific SAR data for this compound is limited, extensive research on its amide analogs provides valuable insights that can be extrapolated.
N-Benzyl Moiety: Substitutions on the aromatic ring of the N-benzyl group have a pronounced effect on the affinity and selectivity for sigma receptors.
Halogen Substitution: Introducing halogens (e.g., F, Cl, Br) on the N-benzyl ring can influence both the steric and electronic properties of the molecule. Generally, halogen substitution has been shown to maintain or slightly decrease affinity for the σ1 receptor while potentially increasing affinity for the σ2 receptor. nih.gov
Positional Isomers: The position of the substituent on the benzyl ring is critical. For instance, in related amide series, 3-substituted compounds on the phenylacetamide ring (a bioisostere of the ethyl acetate group) generally exhibit higher affinity for both σ1 and σ2 receptors compared to 2- and 4-substituted analogs. nih.gov A similar trend can be anticipated for substitutions on the N-benzyl ring, where the position of the substituent will dictate the optimal interaction with the receptor.
The following table summarizes the effects of substitutions on the N-benzylphenyl moiety of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, which can provide guidance for the design of this compound derivatives.
| Modification | Effect on σ1 Receptor Affinity | Effect on σ2 Receptor Affinity | Selectivity for σ1 |
| N-Benzyl Ring Substitution | |||
| Halogen (F, Cl, Br) | Similar or slightly decreased nih.gov | Significantly increased nih.gov | Decreased |
| Phenylacetamide Ring Substitution | |||
| 2-Fluoro | High | Moderate | High nih.gov |
| 3-Chloro, 3-Bromo, 3-Fluoro | Higher than 2- or 4-substitution nih.gov | Higher than 2- or 4-substitution nih.gov | Position-dependent |
| Electron-donating groups (OH, OMe, NH2) | Moderate nih.gov | Weak or negligible nih.gov | Increased |
This data is derived from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogs and is intended to be illustrative for the this compound scaffold.
The ethyl acetate side chain at the 4-position of the piperidine ring is a key determinant of the molecule's interaction with its biological target. The ester group's carbonyl oxygen can act as a hydrogen bond acceptor. Variations in this side chain can modulate potency and pharmacokinetic properties.
Ester Homologation: Changing the length of the alkyl chain of the ester (e.g., from ethyl to methyl or propyl) can alter the distance between the hydrogen bond acceptor and other pharmacophoric elements, potentially affecting binding affinity.
Replacement of the Ester Group: Bioisosteric replacement of the ester functionality is a common strategy to improve metabolic stability and modulate activity. Esters are susceptible to hydrolysis by esterases in the body. Replacing the ester with more stable groups like oxadiazoles (B1248032) has been shown to retain biological activity while improving stability in other molecular scaffolds. researchgate.net
Computational Chemistry in SAR Analysis
Computational chemistry provides powerful tools to investigate the structure-activity relationships (SAR) of bioactive molecules, offering insights that can guide the design of new and more effective compounds. For derivatives of the benzylpiperidine scaffold, such as this compound, these methods are instrumental in understanding how molecular features translate into biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not detailed in publicly available literature, the methodology has been applied to structurally related benzylpiperidine derivatives, particularly in the context of acetylcholinesterase (AChE) inhibition. nih.govbenthamdirect.com
A QSAR study on a series of 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines, for instance, demonstrated that their AChE inhibitory activity is significantly controlled by topochemical indices and van der Waals volume. nih.gov Such models are built by calculating a variety of molecular descriptors for a set of compounds and then using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to the observed activity.
For a hypothetical QSAR analysis of a series of analogues of this compound, a range of descriptors would be calculated to quantify their structural and physicochemical properties. These descriptors typically fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and molar refractivity.
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.
Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.
The resulting QSAR model, often expressed as a mathematical equation, can predict the activity of new, unsynthesized compounds and highlight which molecular features are most important for the desired biological effect. For example, a 2D-QSAR and 3D-QSAR study on piperidine and piperazine (B1678402) derivatives as AChE inhibitors found that a 3D model (CoMFA) was highly predictive, suggesting that the three-dimensional shape and electrostatic fields around the molecules are crucial for their activity. benthamdirect.comnih.gov
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study
| Compound Analogue | LogP | Molecular Weight | Dipole Moment | Predicted Activity (IC₅₀) |
|---|---|---|---|---|
| Analogue A | 3.2 | 275.4 | 1.8 D | 50 nM |
| Analogue B | 3.5 | 289.4 | 2.1 D | 35 nM |
| Analogue C | 2.9 | 261.3 | 1.5 D | 75 nM |
| Analogue D | 4.1 | 305.5 | 2.5 D | 20 nM |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the specific interactions that underpin a ligand's biological activity at a molecular level.
For a compound like this compound, docking studies would be used to predict its binding mode within the active site of a relevant biological target. The benzylpiperidine core is a common scaffold in ligands for various targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and sigma receptors. nih.govnih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's binding site in numerous possible conformations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy scores indicating more favorable interactions.
Studies on related N-benzylpiperidine derivatives have provided insights into the key interactions that drive binding to targets like AChE. nih.govresearchgate.net These interactions often include:
Cation-π Interactions: The positively charged nitrogen atom of the piperidine ring can form a strong interaction with the aromatic rings of amino acid residues like tryptophan (Trp) or tyrosine (Tyr) in the active site.
π-π Stacking: The benzyl group of the ligand can engage in π-π stacking with aromatic residues, contributing significantly to binding affinity.
Hydrophobic Interactions: The aliphatic parts of the piperidine ring and the ethyl acetate group can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
Hydrogen Bonds: The ester carbonyl oxygen of the ethyl acetate moiety could potentially act as a hydrogen bond acceptor with suitable donor residues in the receptor site.
For instance, molecular dynamics simulations of N-benzyl-piperidine derivatives with AChE and BuChE have shown that stable complexes are formed through interactions with key residues in the enzymes' active sites, with binding free energy estimations corroborating the in vitro inhibitory activity. nih.gov A docking study of N-benzylpiperidine derivatives into mouse AChE revealed that the molecules align within the active site gorge, with aromatic fragments interacting with specific hydrophobic residues. researchgate.net Similarly, docking of benzylpiperidine derivatives into the sigma-1 receptor highlighted crucial interactions with specific amino acid residues that stabilize the ligand-receptor complex. nih.gov
Table 2: Potential Interacting Residues for Benzylpiperidine Ligands in Common Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Acetylcholinesterase | Trp84, Tyr334, Phe330 | π-π stacking, Cation-π |
| Butyrylcholinesterase | Trp82, Tyr332, His438 | π-π stacking, Hydrogen Bond |
| Sigma-1 Receptor | Glu172, Tyr103, Trp164 | Ionic, π-π stacking, Hydrophobic |
These computational approaches, QSAR and molecular docking, provide a rational basis for understanding the structure-activity relationship of this compound and guide the design of new analogues with potentially improved activity.
Pharmacological Targets and Mechanisms of Action of Ethyl 1 Benzylpiperidin 4 Yl Acetate and Analogues
Neurotransmitter System Modulation
Analogues of Ethyl (1-benzylpiperidin-4-yl)acetate are significant modulators of several key neurotransmitter systems, including the cholinergic and dopaminergic pathways. Their ability to interact with cholinesterases and specific dopamine (B1211576) and muscarinic receptor subtypes underscores their potential for treating complex neurological and psychiatric disorders.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical strategy in managing Alzheimer's disease (AD), as it increases the concentration of acetylcholine (B1216132) in the brain. mdpi.comnih.gov Several analogues based on the 1-benzylpiperidine (B1218667) or 1-benzylpiperazine (B3395278) structure have been synthesized and evaluated as cholinesterase inhibitors. mdpi.comresearchgate.net
Hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzylpiperidines have demonstrated significant BuChE inhibitory activity, with some also inhibiting AChE. nih.gov One such hybrid, compound 17 , was found to be a potent dual inhibitor of both AChE and BuChE, with activity comparable to the established drug galantamine. nih.gov Kinetic studies revealed a mixed type of inhibition for AChE and a noncompetitive inhibition for BuChE. nih.gov
Furthermore, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed as donepezil-like analogues. mdpi.comnih.gov Within this series, compounds with electron-withdrawing groups (like chlorine or fluorine) on the benzyl (B1604629) ring showed enhanced inhibitory potency. mdpi.comnih.gov For instance, compound 4a , featuring an ortho-chlorine substituent, was the most potent AChE inhibitor in its series. mdpi.comnih.gov Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ) as a potent dual inhibitor, exhibiting an IC50 of 13 nM for AChE and a Ki of 1.45 nM for the σ1 receptor, highlighting the development of multi-target ligands. drugbank.com
Table 1: Cholinesterase Inhibitory Activity of Selected Analogues
| Compound | Target Enzyme | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| Compound 17 | AChE | 1.75 | nih.gov |
| Compound 17 | BuChE | 5.61 | nih.gov |
| Compound 4a (ortho-chloro derivative) | AChE | 0.91 | mdpi.comnih.gov |
| Compound 4g (meta-methoxy derivative) | AChE | 5.5 | nih.gov |
| Compound 5 | AChE | 0.013 | drugbank.com |
| Compound 5 | BuChE | 3.1 | drugbank.com |
| Galantamine (Reference) | AChE | 1.7 | nih.gov |
| Donepezil (B133215) (Reference) | AChE | 0.14 | mdpi.comnih.gov |
The dopamine D4 receptor (D4R) is a key target for antipsychotic medications. researchgate.net Analogues of this compound, particularly those with piperidine (B6355638) and piperazine (B1678402) cores, have been extensively studied as D4R antagonists.
One study synthesized new piperidine-based ligands analogous to the potent and selective D4R compound 77-LH-28-1. The 4-benzyl derivative 8 emerged as a highly interesting compound, displaying a notable D4R affinity and selectivity profile. In functional assays, it behaved as a D4R antagonist. Other research has focused on benzamide (B126) derivatives, though some, like [11C]9 , while showing high affinity for D4 receptors in rats, failed to demonstrate specific binding in monkey brains, suggesting limitations for their use in PET imaging.
Interestingly, research into N-(1-benzylpiperidin-4-yl)arylacetamide analogues, while primarily focused on sigma receptors, also confirmed a lack of binding affinity for dopamine D2/D3 receptors, suggesting a degree of selectivity in their mechanism. The dopamine D4 receptor has also been identified as a potential target for treating glioblastoma, and new piperazine analogues have been shown to act as D4R antagonists and decrease the viability of human glioblastoma cell lines.
Table 2: Dopamine D4 Receptor Binding Affinity of Selected Analogues
| Compound | Target Receptor | Ki Value (nM) | Source(s) |
|---|---|---|---|
| Dopamine D4 receptor antagonist-1 | Human D4.2 | 9.0 | researchgate.net |
| Compound 11d | D4 | 121 | |
| α-naphthyl derivative 15 | D4 | - | |
| β-naphthyl compound 16 | D4 | - |
Muscarinic acetylcholine receptors are G protein-coupled receptors involved in numerous physiological functions. Muscarinic antagonists block the effects of acetylcholine at these sites. While extensive research has been conducted on various analogues for other targets, specific data on M4 receptor antagonism for compounds directly related to this compound is limited in the available literature.
However, structurally related compounds have shown activity at other muscarinic receptor subtypes. For example, the N-(1-benzylpiperidin-4-yl)-arylacetamide analogue, Fu-BAP, was identified as an antagonist at the M2 and M3 acetylcholine receptors, with Ki values of 794 nM and 100 nM, respectively. This indicates that the broader family of benzylpiperidine derivatives has the potential to interact with muscarinic receptors, although specific affinity and selectivity for the M4 subtype require further investigation. The M4 receptor is a recognized therapeutic target for neurological disorders, and selective antagonists could play a role in modulating catecholamine synthesis.
Sigma (σ) Receptor Ligand Activity (σ1 and σ2)
Sigma (σ) receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. A significant body of research has demonstrated that N-(1-benzylpiperidin-4-yl)arylacetamide analogues are potent ligands for σ receptors, often showing higher affinity for the σ1 subtype over the σ2 subtype.
Systematic modifications to this scaffold have elucidated key structure-activity relationships. For instance, replacing the phenyl ring of the acetamide (B32628) moiety with thiophene, naphthyl, or indole (B1671886) rings did not significantly alter σ1 receptor affinity. Conversely, using an imidazole (B134444) or pyridyl ring led to a substantial loss in affinity. Halogen substitution on the aromatic rings of both the phenylacetamide and benzyl groups resulted in a similar affinity for σ1 receptors but a significantly increased affinity for σ2 receptors.
Certain compounds have been identified with high selectivity for the σ1 receptor. For example, compounds 1, 10, 18, 22, 37, and 40 from one study showed Ki (σ2) to Ki (σ1) ratios ranging from 74 to over 122. Another study on benzylpiperazine derivatives identified compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) as having the highest σ1 receptor affinity (Ki = 1.6 nM) and a remarkable selectivity ratio (Ki σ2/Ki σ1) of 886.
Table 3: Sigma Receptor Binding Affinity of Selected Analogues
| Compound | Target Receptor | Ki Value (nM) | Selectivity Ratio (Ki σ2 / Ki σ1) | Source(s) |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-arylacetamide | σ1 | 3.9 | 61.5 | |
| N-(1-benzylpiperidin-4-yl)-arylacetamide | σ2 | 240 | - | |
| Compound 15 | σ1 | 1.6 | 886 | |
| Compound 21 | σ2 | 2.2 | - | |
| Compound 22 | σ2 | - | 41.8 | |
| Compound 5 | σ1 | 1.45 | 290 | drugbank.com |
Anti-Inflammatory and Antimicrobial Potentials
Derivatives of the core piperidine and piperazine structures have been investigated for their therapeutic potential beyond the central nervous system, including anti-inflammatory and antimicrobial activities. Modern pharmacological studies have confirmed that certain related compounds exert anti-inflammatory and antibacterial effects.
For example, Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate, a synthetic piperazine derivative, has been noted for its potential anti-inflammatory and antimicrobial properties. The sulfonyl group within its structure is thought to contribute to its antimicrobial activity. Similarly, research on 2-(piperidin-4-yl)acetamides has identified them as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme whose inhibition is a therapeutic strategy for treating inflammatory diseases. A selected compound from this class showed higher effectiveness in producing anti-inflammatory effects than the reference sEH inhibitor, TPPU.
In another study, a synthesized pivalate-based Michael product, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its in vitro inhibitory potential against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. The compound showed inhibitory activity against all three enzymes and demonstrated in vivo anti-inflammatory effects in a carrageenan-induced paw edema model.
Anti-Cancer Effects
The ethyl acetate (B1210297) fraction of various natural products has demonstrated significant cytotoxic activities against multiple cancer cell lines. For instance, the ethyl acetate extract of Polygonum perfoliatum L. showed broad-spectrum anticancer activity by inhibiting cancer cell growth, arresting the cell cycle at the G2 phase, and inducing apoptosis both in vitro and in vivo. It also suppressed tumor growth and angiogenesis. Similarly, the ethyl acetate fraction of the marine sponge Stylissa carteri induced cell death in aggressive breast cancer cells and showed a synergistic cytotoxic effect when combined with paclitaxel.
More directly related to the benzylpiperidine scaffold, the role of its analogues as receptor antagonists has been linked to anti-cancer effects. The dopamine D4 receptor, a target for many benzylpiperidine and benzylpiperazine analogues, has recently been proposed as an emerging target for treating glioblastoma (GBM). New arylpiperazine ligands that act as D4R antagonists have been shown to decrease cell viability and alter the cell cycle of human GBM cell lines in a dose-dependent manner. This suggests a mechanism where modulating specific neurotransmitter receptors could be a viable strategy in cancer therapy.
Antioxidant and Neuroprotective Modalities
A number of N-benzylpiperidine derivatives have been investigated for their antioxidant properties, which are crucial for neuroprotection. Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of neurodegenerative diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and chelate transition metal ions that can catalyze oxidative reactions.
Certain N-benzylpiperidine analogues have demonstrated the ability to scavenge free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov However, the efficacy can vary significantly based on the specific molecular structure. For instance, one study on a specific piperidine complex found its DPPH radical scavenging activity to be limited, with less than 50% inhibition at concentrations up to 250 µg/mL. nwmedj.org In contrast, other related heterocyclic compounds, like certain piperazine derivatives, have shown more potent activity in both DPPH and ABTS radical scavenging assays. nih.gov
Table 2: Antioxidant Activity of Representative Piperidine/Piperazine Analogues
| Compound Class | Assay | IC50 |
|---|---|---|
| Piperidine complex | DPPH nwmedj.org | > 250 µg/mL |
| Piperazine derivative 3c | DPPH nih.gov | 189.42 µmol/L |
This table is interactive. Click on the headers to sort the data.
Information regarding the specific regulatory effects of this compound and its direct analogues on oxidative stress pathways such as NADPH oxidases and peroxiredoxins is not available in the reviewed scientific literature.
Amyloid-Beta (Aβ) Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central pathological hallmark of Alzheimer's disease. Consequently, compounds that can inhibit this aggregation process are considered promising therapeutic candidates. Research has shown that N-benzylpiperidine derivatives can effectively inhibit the aggregation of Aβ peptides. nih.gov
These compounds are thought to interfere with the conformational changes that lead Aβ monomers to misfold and assemble into neurotoxic species. The N-benzylpiperidine scaffold can be incorporated into molecules designed to interact with the Aβ peptide, thereby preventing its self-assembly. Studies have demonstrated that certain analogues can inhibit Aβ aggregation by a significant percentage at micromolar concentrations, highlighting their potential to slow a key pathological process in Alzheimer's disease. researchgate.net For example, specific N-benzylbenzamide derivatives have shown potent inhibition of Aβ42 aggregation. researchgate.net
Table 3: Amyloid-Beta (Aβ) Aggregation Inhibition by Representative Analogues
| Compound Class | Assay Target | Inhibition (%) at 25 µM |
|---|---|---|
| 3-phenylpyrazino[1,2-a]indol-1(2H)-one derivative 5i | Aβ40 | 85% researchgate.net |
| 3-phenylpyrazino[1,2-a]indol-1(2H)-one derivative 5i | Aβ42 | 90% researchgate.net |
This table is interactive. Click on the headers to sort the data.
Enzyme Inhibition Beyond Cholinesterases (e.g., Fatty Acid Amide Hydrolase)
While many neuroprotective compounds focus on inhibiting cholinesterases, the therapeutic scope of piperidine derivatives extends to other important enzymatic targets. One such target is Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. Inhibiting FAAH increases the levels of these neuroprotective and analgesic signaling molecules in the brain.
The piperidine and piperazine structural motifs have been identified as effective frameworks for generating potent covalent inhibitors of FAAH. nih.gov These compounds can form a covalent adduct with a key serine residue (Ser241) in the active site of FAAH, leading to irreversible inhibition. nih.gov Structure-activity relationship studies have shown that modifications to the piperidine ring and the linker connecting it to other parts of the molecule can significantly influence inhibitory potency, with some analogues achieving IC50 values in the nanomolar range. nih.govnih.gov
Table 4: FAAH Inhibition by Representative Piperidine-Based Analogues
| Compound | FAAH Inhibition IC50 (µM) |
|---|---|
| Phenyl N-(indol-1-ylpentyl)carbamate (Analogue 6) | ~0.1 nih.gov |
| Phenyl N-(indol-1-ylheptyl)carbamate (Analogue 8) | ~0.1 nih.gov |
| Phenyl 4-[(indol-1-yl)ethyl]piperidine-1-carboxylate (Analogue 17) | ~0.1 nih.gov |
| Piperidine urea (B33335) 1 | 0.0162 nih.gov |
This table is interactive. Click on the headers to sort the data.
This activity highlights the versatility of the piperidine scaffold in designing multi-target ligands that can address various aspects of complex diseases.
Advanced Analytical Methodologies for Characterization and Evaluation
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of Ethyl (1-benzylpiperidin-4-yl)acetate, identifying its functional groups, and mapping the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to provide a complete assignment of all proton and carbon signals. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for this compound would be distinct for the benzyl (B1604629), piperidine (B6355638), and ethyl acetate (B1210297) moieties.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Group |
| Ethyl -CH₃ | ~1.25 (t) | ~14.2 | Ethyl Acetate |
| Ethyl -CH₂- | ~4.12 (q) | ~60.3 | Ethyl Acetate |
| Acetate -CH₂- | ~2.25 (d) | ~41.0 | Ethyl Acetate |
| Piperidine C4-H | ~1.90-2.05 (m) | ~35.0 | Piperidine |
| Piperidine C3,C5-H (eq) | ~1.70-1.85 (m) | ~32.5 | Piperidine |
| Piperidine C3,C5-H (ax) | ~1.50-1.65 (m) | ~32.5 | Piperidine |
| Piperidine C2,C6-H (eq) | ~2.85-2.95 (m) | ~53.5 | Piperidine |
| Piperidine C2,C6-H (ax) | ~2.00-2.15 (m) | ~53.5 | Piperidine |
| Benzyl -CH₂- | ~3.50 (s) | ~63.0 | Benzyl |
| Benzyl Ar-H (ortho) | ~7.30-7.35 (m) | ~129.3 | Benzyl |
| Benzyl Ar-H (meta) | ~7.25-7.30 (m) | ~128.2 | Benzyl |
| Benzyl Ar-H (para) | ~7.20-7.25 (m) | ~127.1 | Benzyl |
| Benzyl Ar-C (ipso) | - | ~138.5 | Benzyl |
| Ester C=O | - | ~172.5 | Ethyl Acetate |
Note: Predicted values (ppm) are relative to TMS. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex signals, particularly within the piperidine ring. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the ethyl and piperidine spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears protons. researchgate.netustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is instrumental in connecting different structural fragments, for example, linking the benzyl group's methylene (B1212753) protons to the piperidine ring's C2 and C6 carbons, and connecting the acetate methylene protons to the piperidine C4 carbon and the ester carbonyl carbon. researchgate.netustc.edu.cn
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1735 |
| Ester C-O | Stretch | ~1180-1250 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| Aromatic C-H | Stretch | ~3030 |
| Aromatic C=C | Stretch | ~1600, ~1495 |
| Tertiary Amine C-N | Stretch | ~1150-1200 |
The strong absorption band around 1735 cm⁻¹ is particularly diagnostic for the ester carbonyl group. chemicalbook.com The presence of both aliphatic and aromatic C-H stretching bands further confirms the hybrid nature of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. researchgate.net For this compound (C₁₆H₂₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the molecular formula with high confidence.
Molecular Formula: C₁₆H₂₃NO₂
Monoisotopic Mass: 261.1729 u
Expected [M+H]⁺: 262.1802 u
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures and confirming the identity of individual components. eurl-pesticides.eu
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. nih.gov In the mass spectrum of this compound, fragmentation would likely occur via several characteristic pathways. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 261, although it may be of low intensity. Key fragmentation patterns would include:
Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, is a classic indicator of a benzyl moiety. The remaining fragment would appear at m/z 170.
Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is a common fragmentation pathway for amines. This would result in the formation of the [M-C₇H₇]⁺ ion at m/z 170.
Fragmentation of the ester group: Loss of the ethoxy group (-OC₂H₅) would yield a fragment at m/z 216.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for a wide range of compounds, including those that are not amenable to GC. ekb.eg Using electrospray ionization (ESI) in positive mode, this compound would be readily detected as the protonated molecule [M+H]⁺ at m/z 262. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing further structural confirmation. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and starting materials, as well as for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A typical method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, monitoring the absorbance of the benzene (B151609) ring around 254 nm.
Gas Chromatography (GC): For purity assessment, GC with a flame ionization detector (FID) can be employed. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating the compound from potential impurities. rsc.org The peak area percentage of the main component provides a quantitative measure of its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, often a mixture of ethyl acetate and hexanes, would be used to separate the compound on a silica (B1680970) gel plate, with visualization typically under UV light. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it an indispensable tool in quality control and research settings. A typical HPLC method for the analysis of this compound would involve a reverse-phase approach, leveraging the compound's moderate polarity.
A plausible HPLC system for the analysis of this compound and its related impurities would be configured as follows:
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 254 nm, where the benzyl group exhibits strong absorbance |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, a normal-phase TLC system is typically employed.
A representative TLC method for the analysis of this compound would be as follows:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 coated on an aluminum or glass plate |
| Mobile Phase | A solvent mixture of Ethyl acetate and Hexane (e.g., in a 30:70 or 40:60 v/v ratio) |
| Sample Application | The compound, dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate, is spotted onto the baseline of the TLC plate. |
| Development | The plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action. |
| Visualization | The separated spots can be visualized under UV light at 254 nm due to the UV-active benzyl group. Further visualization can be achieved using staining agents such as potassium permanganate (B83412) or iodine vapor. |
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. This allows for a qualitative assessment of purity and can be used to compare with a reference standard. For instance, in a mobile phase of ethyl acetate and hexane, this compound would exhibit a specific Rf value that would differentiate it from more polar or less polar impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₆H₂₃NO₂, the theoretical elemental composition can be calculated. This theoretical data is then compared with the experimental values obtained from an elemental analyzer. unisi.it
The theoretical elemental composition of this compound is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 16 | 192.16 | 73.53% |
| Hydrogen | H | 1.01 | 23 | 23.23 | 8.89% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.36% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.25% |
| Total | 261.40 | 100.00% |
Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's elemental composition and purity.
Future Directions and Research Opportunities
Design and Synthesis of Next-Generation Analogues with Improved Profiles
The core scaffold of Ethyl (1-benzylpiperidin-4-yl)acetate, characterized by the N-benzylpiperidine moiety, is a versatile template for designing next-generation therapeutic agents. Research efforts are focused on the strategic modification of this structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the synthesis of analogues where the phenyl ring of the benzyl (B1604629) group and other parts of the molecule are substituted with various functional groups.
For instance, the replacement of the phenyl ring in N-(1-benzylpiperidin-4-yl)arylacetamide analogues with aromatic systems like thiophene, naphthyl, or indole (B1671886) has been shown to have minimal effect on sigma-1 (σ1) receptor affinity. researchgate.net However, substituting the phenyl ring with imidazole (B134444) or pyridyl aromatic rings leads to a significant decrease in affinity for σ1 receptors. researchgate.net Furthermore, introducing halogen substituents on the aromatic rings of both the phenylacetamide and benzyl moieties can increase affinity for sigma-2 (σ2) receptors. researchgate.net
Another approach involves creating hybrid molecules that combine the N-benzylpiperidine framework with other pharmacologically active structures. This "multi-target-directed ligand" (MTDL) strategy has been applied in the development of potential treatments for Alzheimer's disease by designing hybrids of donepezil (B133215) and N-benzylpiperidine. researchgate.net The synthesis of these novel compounds often involves multi-step reaction sequences, starting from precursors like 1-benzyl-4-piperidone to create various amine intermediates which are then coupled with other molecular fragments. amazonaws.com The design of these analogues is often guided by computational methods, such as molecular docking, to predict their binding characteristics with target proteins like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govsci-hub.se
| Analogue Class | Structural Modification | Effect on Receptor Affinity | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)arylacetamides | Replacement of phenylacetamide's phenyl ring with thiophene, naphthyl, or indole | No significant change in σ1 receptor affinity | researchgate.net |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Replacement of phenylacetamide's phenyl ring with imidazole or pyridyl | >60-fold loss in σ1 receptor affinity | researchgate.net |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Halogen substitution on both phenylacetamide and benzyl aromatic rings | Significantly increased σ2 receptor affinity | researchgate.net |
| N-benzylpiperidine hybrids | Combination with donepezil-like fragments | Designed for multi-target activity against Alzheimer's disease (e.g., AChE inhibition) | researchgate.net |
Comprehensive In Vitro and In Vivo Pharmacological Characterization
A crucial aspect of future research involves the thorough pharmacological evaluation of newly synthesized this compound analogues. This characterization begins with in vitro assays to determine binding affinities and functional activities at various biological targets. For example, competitive binding assays are used to measure the affinity of compounds for specific receptors, such as the sigma-1 and sigma-2 receptors. researchgate.net In the context of Alzheimer's disease research, enzymatic studies are conducted to quantify the inhibitory activity of analogues against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org
Following promising in vitro results, compounds advance to in vivo studies in animal models to assess their efficacy and pharmacokinetic profiles. For analogues designed as neuroprotective agents, evaluations are performed in models of neuroinflammation and cognitive impairment. researchgate.net For instance, N-benzylpiperidine derivatives have been shown to ameliorate scopolamine-induced cognitive deficits in maze-based behavioral tests in rodents. nih.gov Similarly, the anti-inflammatory properties of these compounds have been tested in models such as carrageenan-induced paw edema. researchgate.net The biodistribution of radiolabeled analogues, such as [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been studied in rats to understand their clearance from the blood and uptake in various organs. researchgate.net
| Assay Type | Specific Test | Purpose | Reference |
|---|---|---|---|
| In Vitro | Competitive Binding Assay | Determine binding affinity for targets like sigma receptors (σ1, σ2) | researchgate.net |
| In Vitro | Enzyme Inhibition Assay | Measure inhibitory potency against enzymes like AChE and BACE-1 | nih.gov |
| In Vitro | PAMPA-BBB Assay | Assess potential for blood-brain barrier permeability | nih.gov |
| In Vivo | Y-maze / Morris Water Maze | Evaluate effects on learning and memory in cognitive impairment models | nih.gov |
| In Vivo | Carrageenan-induced Paw Edema | Assess anti-inflammatory activity | researchgate.net |
| In Vivo | Biodistribution Studies | Determine tissue uptake and clearance of radiolabeled compounds | researchgate.net |
Advanced Mechanistic Studies at the Cellular and Molecular Levels
Understanding the precise mechanisms of action of this compound analogues is fundamental to their development as therapeutic agents. Future research will employ advanced techniques to elucidate these mechanisms at cellular and molecular levels. For compounds targeting neurodegenerative diseases, studies focus on their effects on pathways implicated in pathology, such as the inhibition of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease. nih.gov Thioflavin T assays are utilized to monitor the kinetics of Aβ aggregation in the presence of these compounds. nih.gov
Molecular docking and dynamics simulations are powerful computational tools used to visualize and understand the interactions between the ligands and their protein targets. sci-hub.se These studies can reveal how a compound binds within the active site of an enzyme, such as the catalytic and peripheral anionic sites of acetylcholinesterase. nih.gov For instance, X-ray crystallography has been used to solve the crystal structure of an analogue in complex with human butyrylcholinesterase, providing molecular-level rationalization for its high inhibitory potency. acs.org
At the cellular level, investigations into the neuroprotective effects of these compounds are conducted using cell lines like human SH-SY5Y neuroblastoma cells to assess neurotoxicity and protective capabilities against insults. nih.govresearchgate.net Further studies aim to uncover downstream signaling pathways affected by the binding of these ligands to their primary targets, such as sigma receptors or enzymes within the endocannabinoid system. unisi.it
Exploration of Novel Therapeutic Applications Beyond Current Indications
While much of the research on N-benzylpiperidine derivatives has centered on neurodegenerative disorders like Alzheimer's disease, the versatile pharmacology of this scaffold suggests potential applications in a broader range of therapeutic areas. The high affinity of certain analogues for sigma receptors opens avenues for treating other central nervous system conditions. researchgate.net For example, sigma-1 receptor antagonists have shown promise in reducing neuropathic pain, and novel N-benzylpiperidine-based compounds have demonstrated antihyperalgesic and antiallodynic effects in animal models of neuropathy. nih.gov
Furthermore, the discovery that benzylpiperidine and benzylpiperazine derivatives can act as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL) points toward new applications. unisi.it MAGL is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol, and its inhibition is considered a therapeutic strategy for managing pain, inflammation, and even certain types of cancer. unisi.it The ability of some N-benzylpiperidine analogues to exhibit antioxidant and anti-inflammatory properties further broadens their potential utility. researchgate.netnih.gov Additionally, the expression of sigma receptors in certain cancer cells, such as MCF-7 breast cancer cells, has led to the development of radiolabeled N-benzylpiperidine benzamides as potential agents for tumor imaging. researchgate.net
Development of Multi-Target Directed Ligands
The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), a strategy for which the N-benzylpiperidine scaffold is particularly well-suited. acs.orgjneonatalsurg.com An MTDL is a single chemical entity designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target drugs. nih.gov
In the context of Alzheimer's disease, researchers have designed and synthesized N-benzylpiperidine analogues that function as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the disease's pathology. nih.govsci-hub.se Other MTDLs based on this scaffold have been developed to concurrently inhibit AChE and modulate neuroinflammation. researchgate.net The design process for these molecules is complex, often involving the strategic combination of different pharmacophores into a single hybrid structure. Computational screening and molecular modeling are essential tools for identifying promising MTDL candidates before their synthesis and subsequent pharmacological evaluation. sci-hub.se The ultimate goal is to create compounds with a balanced inhibitory profile against multiple targets, coupled with favorable drug-like properties such as high brain permeability and low toxicity. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl (1-benzylpiperidin-4-yl)acetate, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A representative procedure involves reacting ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with (1-benzylpiperidin-4-yl)methanamine in a THF/EtOH (3:1 v/v) solvent system under reflux, using triethylamine as a base. Purification is achieved via flash chromatography (n-hexane/ethyl acetate gradient), yielding ~74% product . Key parameters include reaction time (45–65 hours) and temperature control (ambient to 80°C).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- 1H NMR : Peaks corresponding to the benzyl group (δ 7.25–7.32 ppm, aromatic protons), piperidine ring (δ 2.5–3.5 ppm, methylene/methine protons), and ethyl ester (δ 1.2–4.1 ppm, triplet for CH3 and quartet for CH2) .
- HRMS : Expected molecular ion [M+H]+ at m/z 483.1 (C30H34N4O2) .
- HPLC : Purity validation (>99%) using a C18 column with methanol/buffer mobile phases .
Advanced Research Questions
Q. How can researchers optimize reaction efficiency and yield of derivatives when encountering variable outcomes in substitution reactions?
- Methodological Answer :
- Solvent Systems : THF/EtOH mixtures (3:1 v/v) enhance solubility of polar intermediates, while DMF may improve reactivity for less nucleophilic amines .
- Catalysis : Adding catalytic KI (10 mol%) accelerates SN2 pathways in sterically hindered piperidine derivatives .
- Workflow Automation : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) by minimizing exposure to moisture .
Q. What computational strategies are recommended to predict the binding interactions of this compound derivatives with biological targets like sigma1 receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the piperidine moiety and hydrophobic pockets of sigma1 receptors (PDB: 6DK1). Key residues (e.g., Tyr 173) stabilize the benzyl group via π-π stacking .
- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC50 data to design analogs with enhanced affinity .
Q. How should researchers address discrepancies in pharmacological data between in vitro assays and in vivo models for compounds containing the 1-benzylpiperidin-4-yl moiety?
- Methodological Answer :
- Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., CYP3A4 inhibition assays) to identify rapid metabolism in vivo .
- Blood-Brain Barrier Penetration : Use PAMPA-BBB assays to assess logBB values; derivatives with logBB > 0.3 are prioritized for CNS targets .
- Pharmacokinetic Profiling : Compare AUC(0–24h) in rodent models to adjust dosing regimens for in vivo efficacy studies .
Data Analysis and Contradictions
Q. How can researchers resolve inconsistencies in NMR spectra due to rotational isomerism in this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 298K and 323K to coalesce split peaks from hindered rotation around the piperidine N-benzyl bond .
- DFT Calculations : Optimize conformers (e.g., B3LYP/6-31G*) to predict energy barriers (>10 kcal/mol indicates stable isomers) .
Q. What factors contribute to variability in acetylcholinesterase inhibition assays for piperidine-based esters, and how can they be controlled?
- Methodological Answer :
- Substrate Specificity : Use Ellman’s method with acetylthiocholine iodide to avoid interference from esterase activity in crude tissue homogenates .
- pH Optimization : Maintain pH 8.0 (Tris-HCl buffer) to stabilize the thiolate ion for accurate kinetic measurements .
Structural and Functional Analysis
Q. What role does the 1-benzylpiperidin-4-yl group play in modulating the bioactivity of ester derivatives?
- Methodological Answer :
- The benzyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the piperidine nitrogen facilitates hydrogen bonding with enzymatic active sites (e.g., acetylcholinesterase Glu 199) .
- SAR Studies : Methylation at the piperidine 4-position reduces steric hindrance, increasing binding affinity by 2-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
